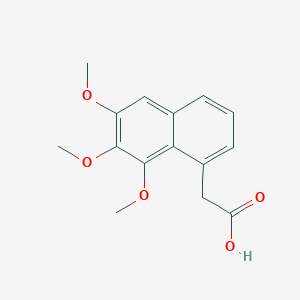

2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid

Description

Contextualization within Substituted Naphthalene (B1677914) Chemistry

Substituted naphthalenes are a significant class of organic compounds characterized by a naphthalene core with one or more hydrogen atoms replaced by other functional groups. thieme-connect.combohrium.com These substitutions can dramatically alter the physical, chemical, and biological properties of the parent naphthalene molecule. researchgate.net The synthesis of such derivatives is a subject of considerable interest due to their wide range of applications. nih.gov

The specific substitution pattern of 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid, with three methoxy (B1213986) groups and an acetic acid side chain, places it within a category of highly functionalized naphthalenes. The development of synthetic strategies to create such polysubstituted naphthalenes with precise regioselectivity is a key focus in modern organic synthesis. nih.gov

Historical Perspective of Analogous Compound Discovery and Initial Investigations

The history of research into naphthalene acetic acid derivatives is rooted in the study of plant hormones. 1-Naphthaleneacetic acid (NAA), a simpler analogue, was one of the early synthetic auxins discovered. wikipedia.orgepa.gov Research into NAA and its derivatives began in the mid-20th century, with initial investigations focusing on their effects on plant growth and development. epa.gov These compounds were found to be effective in promoting root formation and controlling fruit development. wikipedia.orgmdpi.com

Over time, the scope of research expanded to include the synthesis of a wide variety of naphthalene acetic acid analogues with different substitution patterns on the naphthalene ring. This was driven by the desire to understand structure-activity relationships and to develop compounds with more specific or potent activities. The investigation of compounds like Naproxen (6-methoxy-α-methyl-2-naphthaleneacetic acid), a widely used non-steroidal anti-inflammatory drug (NSAID), highlighted the potential of this class of molecules in medicine. mdpi.com

Fundamental Structural Characteristics of the Compound

The fundamental structure of 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid is defined by its naphthalene core. A key feature is the presence of an acetic acid group (-CH₂COOH) attached to the 1-position of the naphthalene ring. Additionally, three methoxy groups (-OCH₃) are substituted at the 6, 7, and 8 positions.

Overview of Research Significance and Academic Trajectory for Naphthalene Acetic Acid Derivatives

The research significance of naphthalene acetic acid derivatives spans multiple scientific disciplines. In agriculture, synthetic auxins like NAA are used to regulate plant growth. wisdomlib.orgkujnsr.commdpi.com In medicinal chemistry, derivatives such as Naproxen have become important pharmaceuticals. mdpi.com

The academic trajectory of this class of compounds has moved from initial discoveries of their biological effects to more detailed investigations into their mechanisms of action and the development of sophisticated synthetic methods. researchgate.net Current research often focuses on creating novel analogues with enhanced biological activity or novel applications in materials science. nih.gov The study of how these molecules interact with biological targets at a molecular level is also a significant area of contemporary research. nih.gov

Scope and Objectives of Current Research Landscape

The current research landscape for naphthalene acetic acid derivatives is characterized by several key objectives:

Development of Novel Synthetic Methodologies: A primary goal is the creation of more efficient and selective methods for the synthesis of polysubstituted naphthalenes. nih.gov This includes the use of metal-catalyzed cross-coupling reactions and other modern synthetic techniques. thieme-connect.combohrium.com

Exploration of Biological Activities: Researchers are actively investigating the potential of new naphthalene acetic acid derivatives as therapeutic agents, with a focus on areas such as anticancer and anti-inflammatory activities. nih.gov

Structure-Activity Relationship (SAR) Studies: A significant objective is to understand how the specific placement and nature of substituents on the naphthalene ring influence the compound's biological activity. nih.gov

Applications in Materials Science: The unique photophysical properties of some naphthalene derivatives make them of interest for applications in organic electronics and other advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

2-(6,7,8-trimethoxynaphthalen-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-18-11-7-9-5-4-6-10(8-12(16)17)13(9)15(20-3)14(11)19-2/h4-7H,8H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAJUVHCKUEPIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC=C2CC(=O)O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 6,7,8 Trimethoxynaphthalen 1 Yl Acetic Acid

Retrosynthetic Analysis of the 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid Core Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves deconstructing the target molecule into simpler precursor structures, known as synthons, and their corresponding synthetic equivalents. wikipedia.org The goal is to progressively simplify the structure until readily available starting materials are identified. wikipedia.org

For 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid, the primary disconnections can be made at the bonds connecting the acetic acid side chain to the naphthalene (B1677914) core and within the naphthalene ring system itself. A logical retrosynthetic approach would first disconnect the acetic acid moiety, a common functional group transformation. This leads to a key intermediate, a substituted naphthalene that can be further deconstructed.

A plausible retrosynthetic analysis of 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid is outlined below:

C-C Bond Disconnection (Acetic Acid Side Chain): The bond between the naphthalene ring and the acetic acid side chain can be disconnected. This suggests a precursor that could be a halomethylnaphthalene or a naphthaldehyde, which can then be converted to the acetic acid. For instance, a common method is the conversion of a benzyl (B1604629) bromide equivalent to a nitrile, followed by hydrolysis to the carboxylic acid. wikipedia.org This leads back to a 1-(halomethyl)-6,7,8-trimethoxynaphthalene intermediate.

Naphthalene Ring Disconnection (Annulation Strategy): The naphthalene ring itself can be formed through various annulation strategies. A common method is the Stobbe condensation or related reactions, which can construct the second aromatic ring onto a pre-existing benzene (B151609) derivative. This approach would involve disconnecting the naphthalene ring to reveal a substituted benzaldehyde (B42025) or ketone and a succinic ester derivative. A key precursor identified through this disconnection would be 3,4,5-trimethoxybenzaldehyde (B134019), a commercially available starting material.

Based on this analysis, the key building blocks for the synthesis can be identified as:

3,4,5-Trimethoxybenzaldehyde: A readily available, highly substituted benzene ring that can serve as the foundation for one of the naphthalene rings.

Dimethyl succinate (B1194679) or a related succinic acid derivative: This molecule can provide the necessary four-carbon chain to form the second ring of the naphthalene core.

Reagents for side-chain installation: Such as N-bromosuccinimide (NBS) for bromination and sodium cyanide for introducing the nitrile group.

Classical Total Synthesis Approaches

Classical total synthesis often involves a linear, stepwise construction of the target molecule from simple precursors. chemistryviews.org These approaches provide a high degree of control over each transformation.

A plausible stepwise synthesis for the naphthalene core of 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid, starting from 3,4,5-trimethoxybenzaldehyde, could proceed as follows:

Stobbe Condensation: The reaction of 3,4,5-trimethoxybenzaldehyde with dimethyl succinate in the presence of a strong base (e.g., potassium t-butoxide) would yield a mixture of half-esters.

Cyclization (Haworth Reaction): The resulting half-ester can be cyclized under acidic conditions (e.g., using polyphosphoric acid or a mixture of acetic anhydride (B1165640) and sodium acetate) to form the naphthalene ring system. This step typically involves an intramolecular Friedel-Crafts acylation followed by tautomerization.

Saponification and Decarboxylation: The ester group on the newly formed ring can be hydrolyzed to a carboxylic acid, which can then be decarboxylated to yield a substituted dihydronaphthalene derivative.

Aromatization: The dihydronaphthalene intermediate is then aromatized to the fully aromatic naphthalene core. This can be achieved using a variety of dehydrogenation reagents, such as sulfur, selenium, or palladium on carbon (Pd/C).

Installation of the Acetic Acid Side Chain: The acetic acid side chain can be introduced at the C1 position. This might involve a formylation reaction (e.g., Vilsmeier-Haack reaction) to introduce a formyl group, followed by reduction to a hydroxymethyl group, conversion to a halomethyl group, and subsequent chain extension via the nitrile method.

This linear sequence allows for the methodical construction of the target molecule, with purification and characterization possible at each intermediate stage.

In multistep organic synthesis, protecting groups are often necessary to mask reactive functional groups and prevent unwanted side reactions. wikipedia.org

Methoxy (B1213986) Groups: The methoxy groups in 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid are generally stable under many reaction conditions. However, in the presence of strong Lewis acids or demethylating agents (like BBr₃), they can be cleaved to form phenols. If such reagents are required in the synthetic sequence, the hydroxyl groups could be protected as benzyl (Bn) ethers, which are stable to a wide range of conditions but can be removed by hydrogenolysis. libretexts.org

Acetic Acid Moiety: The carboxylic acid functional group is acidic and can interfere with reactions involving strong bases or organometallic reagents. oup.com Therefore, it is often protected as an ester. oup.com The choice of ester is crucial as it dictates the deprotection conditions.

The following table summarizes common protecting groups for carboxylic acids and their removal conditions:

| Protecting Group | Structure | Deprotection Conditions | Stability |

| Methyl Ester | -COOCH₃ | Acid or base hydrolysis (e.g., HCl/H₂O or NaOH/H₂O) | Sensitive to strong acids and bases |

| Benzyl Ester | -COOCH₂Ph | Hydrogenolysis (H₂, Pd/C) | Stable to mild acids and bases |

| tert-Butyl Ester | -COOC(CH₃)₃ | Acid-catalyzed cleavage (e.g., trifluoroacetic acid) | Stable to base and hydrogenolysis |

| Silyl Ester | -COOSiR₃ | Fluoride ions (e.g., TBAF) or mild acid | Labile to acid and base |

For the synthesis of 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid, a benzyl ester would be a suitable protecting group if hydrogenation is used for other steps (like debenzylation of protected hydroxyls). A tert-butyl ester is advantageous if acid-labile deprotection is desired without affecting other parts of the molecule.

Convergent and Divergent Synthetic Routes

While classical linear syntheses are robust, modern organic synthesis often favors more efficient convergent or divergent strategies.

Divergent Synthesis: A divergent strategy involves synthesizing a common intermediate which can then be elaborated into a variety of different target molecules. researchgate.net This is particularly useful for creating libraries of related compounds for structure-activity relationship studies.

The efficiency of a chemical synthesis is a critical consideration, especially for large-scale production. Two key metrics for evaluating efficiency are percentage yield and atom economy.

Atom Economy: Introduced by Barry Trost, atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org It is calculated as:

(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% wikipedia.org

A reaction with high atom economy is considered "greener" as it generates less waste. jocpr.com Addition and rearrangement reactions typically have 100% atom economy, while substitution and elimination reactions have lower atom economies. rsc.org

| Synthesis Type | Number of Steps (Longest Sequence) | Yield per Step (Hypothetical) | Overall Yield |

| Linear | 8 | 90% | (0.90)⁸ ≈ 43% |

| Convergent | 4 (two fragments of 4 steps each) | 90% | (0.90)⁴ x (0.90)⁴ x 0.90 (coupling) ≈ 53% |

Modern Synthetic Transformations

Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the construction of complex aromatic systems. These methods offer alternatives to traditional electrophilic aromatic substitution, which often suffers from a lack of regiochemical control. nih.gov

Catalytic ring-closing reactions are among the most powerful strategies for the de novo synthesis of naphthalene rings, allowing for the construction of the bicyclic system from acyclic or monocyclic precursors. These methods often provide high levels of regioselectivity, determined by the structure of the starting materials.

Gold(I)-Catalyzed Cyclization: Gold(I) catalysts have been shown to facilitate the cyclization of alkenyl carbonyl compounds to form a variety of substituted naphthalenes. nih.gov This process leverages the dual functionality of the gold(I) catalyst, acting both as an oxophilic activator and promoting olefin isomerization. A potential precursor for 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid using this methodology could involve a suitably substituted alkenyl aldehyde or ketone that undergoes cyclization and subsequent aromatization.

Hydride Shift Mediated C-H Functionalization: A novel strategy for synthesizing multisubstituted naphthalenes involves an intramolecular hydride shift followed by C(sp³)–H bond functionalization and cyclization. nih.govacs.org For instance, benzylidene malonates containing a 2-alkoxyethyl group at the ortho position can be treated with a catalytic amount of a Lewis acid like Al(OTf)₃ to initiate a hydride shift/cyclization cascade, yielding tetralin derivatives. acs.org These intermediates can then be aromatized to the corresponding naphthalene.

Triflimide-Catalyzed Benzannulation: A metal-free, organocatalytic approach involves the benzannulation of arylacetaldehydes with alkynes, catalyzed by triflimide (HNTf₂). researchgate.net This reaction proceeds at room temperature with high functional group tolerance and excellent regioselectivity. To synthesize the target molecule's core, a 3,4,5-trimethoxyphenylacetaldehyde (B1229130) could be reacted with an appropriate alkyne bearing the precursor to the acetic acid side chain.

Nitrogen-to-Carbon Transmutation: An innovative approach uses isoquinolines as precursors for naphthalenes through a nitrogen-to-carbon single-atom transmutation. nih.gov The reaction, inspired by the Wittig reaction, employs an inexpensive phosphonium (B103445) ylide as the carbon source. The key steps involve ring-opening of an isoquinolinium salt to a triene intermediate, followed by a 6π-electrocyclization and elimination to furnish the naphthalene product. nih.gov A 5,6,7-trimethoxyisoquinoline (B3132508) derivative could serve as a starting point for this strategy.

Platinum-Catalyzed Hydroarylation: The intramolecular hydroarylation of aryl enynes provides an efficient route to functionalized naphthalenes. Platinum catalysts have been successfully used for the 6-endo selective cyclization of compounds like ethyl (E)-2-ethynyl cinnamates to produce naphthalenes with an ethoxycarbonyl group, a direct precursor to the acetic acid moiety. acs.org

| Catalytic Method | Catalyst Example | Key Reaction Type | Potential Precursor Type for Target Compound |

| Gold-Catalyzed Cyclization | Au(I) complexes | Intramolecular Cyclization/Aromatization | Substituted Alkenyl Ketone/Aldehyde |

| Hydride Shift/C-H Functionalization | Al(OTf)₃ | Intramolecular Cyclization/Aromatization | Substituted Benzylidene Malonate |

| Triflimide-Catalyzed Benzannulation | HNTf₂ | [4+2] Cycloaddition/Aromatization | 3,4,5-Trimethoxyphenylacetaldehyde + Alkyne |

| N-to-C Transmutation | Phosphonium Ylide | Ring-opening/6π-Electrocyclization | 5,6,7-Trimethoxyisoquinoline derivative |

| Platinum-Catalyzed Hydroarylation | PtCl₂ | 6-endo Intramolecular Hydroarylation | Substituted Aryl Enyne |

The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Continuous-Flow Synthesis: Microreaction systems enable efficient, continuous-flow synthesis with precise control over reaction parameters, leading to high yields in short reaction times. rsc.org The alkylation of naphthalene with olefins has been achieved with yields greater than 99% within 60 seconds at 30 °C in such a system. rsc.org This technology offers significant advantages for scalability, safety, and process intensification, which could be applied to steps in the synthesis of 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid.

Stereoselective Synthesis Approaches (if applicable)

The target compound, 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid, is an achiral molecule as it does not possess any stereocenters or exhibit axial chirality. Therefore, stereoselective synthesis is not directly applicable to the final structure.

While not relevant for the synthesis of the title compound itself, it is worth noting that if the synthetic target were a chiral naphthalene derivative (e.g., possessing a chiral center on a substituent or exhibiting atropisomerism), stereoselective methods would be essential. Such strategies could involve the use of chiral auxiliaries attached to a precursor to direct the formation of a specific stereoisomer, or the employment of chiral catalysts in key bond-forming reactions to induce enantioselectivity or diastereoselectivity.

Yield Optimization and Scalability Studies for Laboratory Synthesis

Optimizing reaction conditions is a critical step in developing a practical and efficient laboratory synthesis. This process involves systematically varying parameters to maximize the yield of the desired product while minimizing byproducts and reaction time.

Key parameters for optimization in naphthalene synthesis include:

Catalyst Loading: The amount of catalyst can significantly impact reaction rate and efficiency. Finding the optimal loading balances cost and performance.

Temperature: Reaction temperature affects reaction kinetics and selectivity. For instance, in catalytic transfer hydrogenation of naphthalene, increasing the temperature can decrease selectivity by promoting over-reduction. ijcce.ac.ir

Reactant Stoichiometry: The molar ratio of reactants is crucial. In benzannulation reactions, the ratio of the arylacetaldehyde to the alkyne would be a key parameter to optimize. researchgate.net

Reaction Time: Monitoring the reaction over time allows for the determination of the point of maximum conversion without significant decomposition or side-product formation.

A hypothetical study to optimize a key benzannulation step for the synthesis of the naphthalene core could involve a design of experiments (DoE) approach, such as response surface methodology. ijcce.ac.ir This allows for the efficient exploration of the effects of multiple variables simultaneously.

The following interactive table illustrates a potential optimization study for a hypothetical catalytic reaction, showing how systematic variation of parameters can identify optimal conditions for product yield.

| Experiment ID | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Reactant Ratio (A:B) | Yield (%) |

| 1 | 5 | 80 | 12 | 1:1.2 | 65 |

| 2 | 10 | 80 | 12 | 1:1.2 | 78 |

| 3 | 5 | 100 | 12 | 1:1.2 | 72 |

| 4 | 10 | 100 | 12 | 1:1.2 | 85 |

| 5 | 10 | 100 | 24 | 1:1.2 | 83 |

| 6 | 10 | 100 | 12 | 1:1.5 | 89 |

| 7 | 10 | 110 | 12 | 1:1.5 | 86 |

Scalability involves translating an optimized laboratory procedure to a larger scale. This requires consideration of factors such as heat transfer, mixing efficiency, and reagent addition rates. Continuous-flow systems are often more readily scalable than batch processes, offering better control over reaction exotherms and improving safety and consistency. rsc.org Purification methods, such as crystallization or chromatography, must also be evaluated for their efficiency and feasibility on a larger scale. researchgate.net

Despite a comprehensive search for advanced spectroscopic and analytical data for the chemical compound "2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid," no specific experimental or detailed predicted data could be located in the public domain. Scholarly articles, chemical databases, and spectroscopic libraries did not yield the specific ¹H NMR, ¹³C NMR, 2D NMR, or high-resolution mass spectrometry data required to fulfill the detailed outline provided in the user's request.

The available search results consistently provided information for related but structurally distinct compounds, such as other isomers of methoxynaphthalene acetic acid. This information is not applicable to the specific substitution pattern of the requested compound.

Therefore, it is not possible to generate the requested scientific article focusing on the advanced spectroscopic and analytical characterization of "2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid" as the foundational data is not available. An article conforming to the provided outline would necessitate the interpretation of specific spectral data, which could not be found. Any attempt to create such an article would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic and Analytical Characterization for Structural Confirmation of 2 6,7,8 Trimethoxynaphthalen 1 Yl Acetic Acid

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique vibrational spectrum is obtained, which acts as a molecular fingerprint. For 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid, aromatic, and ether functionalities.

The carboxylic acid group gives rise to two particularly distinct absorptions. A very broad O–H stretching band is anticipated in the region of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. libretexts.orgorgchemboulder.com Superimposed on this broad signal, the sharper C-H stretching vibrations of the aromatic ring and the methoxy (B1213986) and acetic acid methylene (B1212753) groups would also be present. The second key feature of the carboxylic acid is the intense carbonyl (C=O) stretching vibration, which for an aromatic carboxylic acid, is typically observed in the 1760-1690 cm⁻¹ range. orgchemboulder.com Conjugation with the naphthalene (B1677914) ring may slightly lower this frequency. libretexts.org

The presence of the three methoxy (–OCH₃) groups, which are aromatic ethers, would be confirmed by C–O stretching vibrations. Aryl alkyl ethers typically show two strong bands: an asymmetric C–O–C stretch between 1300 cm⁻¹ and 1200 cm⁻¹, and a symmetric stretch appearing between 1050 cm⁻¹ and 1010 cm⁻¹. spectroscopyonline.com Additionally, characteristic C-H stretching and bending vibrations associated with the methyl groups of the ethers will be present.

The naphthalene ring itself will produce a series of sharp bands in the fingerprint region (below 1500 cm⁻¹), corresponding to C=C stretching vibrations within the aromatic system and C-H in-plane and out-of-plane bending vibrations. Moderate spectral shifts in the C-H vibrational modes can occur due to aggregation or clustering of naphthalene derivatives. nasa.gov

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Carboxylic Acid | 3300-2500 | O–H Stretch (broad) |

| Carboxylic Acid | 1760-1690 | C=O Stretch (strong) |

| Aromatic Ether | 1300-1200 | Asymmetric C–O–C Stretch |

| Aromatic Ether | 1050-1010 | Symmetric C–O–C Stretch |

| Aromatic Ring | ~1600-1450 | C=C Stretch |

| Aromatic Ring | ~900-675 | C–H Out-of-plane Bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems, which are known as chromophores. The naphthalene ring system in 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid is an excellent chromophore, and its UV-Vis spectrum is expected to show characteristic absorption bands.

Naphthalene itself exhibits strong ultraviolet absorption due to π-π* transitions, with a distinct fine structure. researchgate.net The spectrum of naphthalene derivatives is influenced by the nature and position of substituents on the aromatic rings. The presence of three electron-donating methoxy groups and an acetic acid group will cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted naphthalene. These substituents can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

| Chromophore | Expected Absorption Region | Electronic Transition |

|---|---|---|

| Substituted Naphthalene | ~220-350 nm | π → π* |

X-Ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the atomic positions can be determined. For naphthalene derivatives, X-ray diffraction has been used to study the structure and packing of molecules in both solid and liquid phases. blogspot.comscholarsresearchlibrary.com Such an analysis for 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid would definitively confirm the connectivity of the atoms and the substitution pattern on the naphthalene ring.

Chromatographic Purity Assessment (HPLC, GC-MS) in Research Contexts (e.g., for related compounds)

Chromatographic methods are indispensable for assessing the purity of a compound and for separating it from any unreacted starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques commonly employed for the analysis of aromatic carboxylic acids.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture. For aromatic carboxylic acids, reversed-phase HPLC is a common method. nih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound can be controlled by adjusting the pH and the composition of the mobile phase. nih.gov Ion-suppression, by using a mobile phase with a pH that keeps the carboxylic acid in its protonated, less polar form, can enhance retention on a reversed-phase column. Alternatively, ion-pairing agents can be added to the mobile phase to form neutral ion pairs with the carboxylate, which can then be separated by reversed-phase chromatography. nih.gov

| HPLC Method | Stationary Phase | Mobile Phase Characteristics | Principle |

|---|---|---|---|

| Reversed-Phase | C18 or other nonpolar material | Polar (e.g., water/acetonitrile/methanol mixture) | Separation based on polarity differences. |

| Ion-Suppression RP-HPLC | C18 or other nonpolar material | Buffered to a low pH | Suppresses ionization of the carboxylic acid to increase retention. |

| Ion-Pairing RP-HPLC | C18 or other nonpolar material | Contains an ion-pairing reagent | Forms a neutral ion pair with the analyte for better separation. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Computational Chemistry and Theoretical Studies on 2 6,7,8 Trimethoxynaphthalen 1 Yl Acetic Acid

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. While specific computational studies on 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid are not documented in the available literature, extensive research on the parent compound, naphthalene (B1677914) acetic acid (NAA), provides a strong foundation for understanding its electronic structure.

Molecular Orbitals and Electron Density Distribution

For the related compound naphthalene acetic acid, density functional theory (DFT) calculations have been employed to analyze its molecular structure and electronic properties. nih.govresearchgate.net These studies reveal the distribution of electron density across the molecule, highlighting the aromatic nature of the naphthalene core and the influence of the acetic acid substituent.

It is well-established that methoxy (B1213986) groups (-OCH₃) are electron-donating groups due to the resonance effect of the oxygen lone pairs with the aromatic ring. Therefore, in 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid, the three methoxy groups at the 6, 7, and 8 positions would be expected to significantly increase the electron density of the naphthalene ring system compared to the unsubstituted NAA. This enhanced electron density would be most pronounced at the ortho and para positions relative to the methoxy groups.

Natural Bond Orbital (NBO) analysis of the parent NAA has shown hyperconjugative interactions and charge delocalization within the molecule. nih.govresearchgate.net For the trimethoxy derivative, NBO analysis would likely reveal even more significant charge transfer from the oxygen lone pairs of the methoxy groups to the π* antibonding orbitals of the naphthalene ring, further stabilizing the molecule.

Frontier Orbital Theory (HOMO-LUMO Gaps) and Reactivity Prediction

Frontier orbital theory is a powerful tool for predicting the reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are key indicators of chemical reactivity and kinetic stability.

For naphthalene acetic acid, the calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. nih.govresearchgate.net The HOMO is typically localized on the electron-rich naphthalene ring, while the LUMO may be distributed over the entire molecule, including the carboxylic acid group.

The introduction of three electron-donating methoxy groups in 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid would be expected to raise the energy of the HOMO, making the molecule a better electron donor. Conversely, the LUMO energy might be less affected or slightly lowered. The net effect would likely be a reduction in the HOMO-LUMO gap compared to unsubstituted NAA. A smaller HOMO-LUMO gap generally implies higher chemical reactivity, suggesting that the trimethoxy derivative would be more susceptible to electrophilic attack than the parent NAA.

| Property | Naphthalene Acetic Acid (NAA) (Theoretical) | 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid (Predicted) |

| HOMO Energy | Calculated values available nih.govresearchgate.net | Expected to be higher than NAA |

| LUMO Energy | Calculated values available nih.govresearchgate.net | Expected to be similar to or slightly lower than NAA |

| HOMO-LUMO Gap | Calculated values available nih.govresearchgate.net | Expected to be smaller than NAA |

| Reactivity | Moderate | Expected to be more reactive towards electrophiles |

Conformational Analysis and Energy Landscapes of the Naphthalene Core

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their corresponding energies. lumenlearning.comlibretexts.org For 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid, the primary focus of conformational analysis would be the rotation around the single bond connecting the acetic acid group to the naphthalene ring and the orientation of the methoxy groups.

While the naphthalene core itself is a rigid planar structure, the substituents can adopt various conformations. The rotation of the acetic acid side chain will likely have a relatively low energy barrier, leading to multiple stable or metastable conformations. The preferred conformation would be one that minimizes steric hindrance between the carboxylic acid group and the adjacent methoxy group at the 8-position.

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. Such simulations could provide valuable insights into the behavior of 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid in a solvent, such as water or an organic solvent.

Although no specific MD simulations for this compound are available, studies on related molecules like naphthalene derivatives in lipid membranes have been conducted. kyoto-u.ac.jp An MD simulation of 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid in an aqueous solution would likely show the hydrophobic naphthalene core influencing the local water structure, while the hydrophilic carboxylic acid group would form hydrogen bonds with water molecules. The methoxy groups, with their ether oxygens, could also participate in hydrogen bonding as acceptors.

These simulations could also predict properties such as the solvent accessible surface area and the radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from the solute.

Structure-Activity Relationship (SAR) Prediction through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. nih.gov While no specific QSAR studies have been performed on 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid, research on substituted naphthalen-1-yl-acetic acid hydrazides has highlighted the importance of electronic and topological parameters in describing their antimicrobial activity. nih.gov

In these studies, the energy of the HOMO was found to be a significant descriptor, which aligns with the expectation that the electronic properties of the naphthalene ring system are crucial for biological interactions. nih.gov For 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid, a QSAR model would likely include descriptors for its electronic properties (such as HOMO and LUMO energies and partial atomic charges), hydrophobicity (logP), and steric parameters (such as molecular volume and surface area).

| QSAR Descriptor Category | Examples | Relevance to 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | The three methoxy groups significantly alter the electronic landscape. |

| Hydrophobic | LogP | The trimethoxy-naphthalene core is hydrophobic, while the acetic acid is hydrophilic. |

| Topological | Molecular connectivity indices, Shape indices | Describes the size, shape, and branching of the molecule. |

| Steric | Molecular volume, Surface area | The bulky methoxy groups can influence binding to a biological target. |

Reaction Mechanism Studies and Transition State Analysis of Synthetic Pathways

Computational chemistry can be used to investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. This information is invaluable for understanding and optimizing synthetic routes.

The synthesis of 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid would likely involve several steps, starting from a substituted naphthalene precursor. Theoretical studies could be applied to elucidate the mechanisms of key reactions, such as electrophilic aromatic substitution to introduce the acetic acid side chain or its precursor.

For instance, DFT calculations could be used to model the reaction pathway of a Friedel-Crafts acylation or a similar reaction on a trimethoxynaphthalene substrate. By calculating the energies of reactants, intermediates, transition states, and products, chemists can predict the feasibility of a proposed synthetic step and identify potential side reactions. While no such studies have been published for this specific molecule, the methodologies are well-established in computational organic chemistry.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical calculations can provide valuable insights into the electronic structure of a molecule and can aid in the interpretation of experimental spectra. However, a comprehensive search of scientific literature and computational databases did not yield specific studies detailing the theoretical prediction of ¹H and ¹³C NMR chemical shifts for 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid.

In the absence of specific research on this compound, it is pertinent to discuss the general methodologies employed for such predictions. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for predicting NMR parameters. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to calculate NMR shielding tensors, from which chemical shifts can be derived.

The accuracy of these predictions is contingent on several factors, including the chosen level of theory, the basis set, and the modeling of solvent effects. mdpi.com For complex organic molecules, conformational analysis is a critical preliminary step, as the calculated NMR chemical shifts are often an average over several low-energy conformations. nih.gov

Recent advancements in the field also include the use of machine learning algorithms. These models are trained on large datasets of experimentally determined NMR spectra to predict chemical shifts for new structures with increasing accuracy. nih.gov

Investigation of Biological Activities and Mechanisms of Action Non Clinical Focus of 2 6,7,8 Trimethoxynaphthalen 1 Yl Acetic Acid

In Vitro Biological Screening Assays (e.g., for related trimethoxy-naphthalene derivatives)

In vitro screening assays are fundamental in identifying the biological activities of novel compounds. For derivatives related to 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid, these assays have been crucial in uncovering their potential as anticancer agents.

Cell-free enzymatic assays are employed to directly assess the effect of a compound on a specific purified enzyme. In the context of trimethoxy-naphthalene derivatives, a key cell-free assay is the tubulin polymerization assay. This assay measures the ability of a compound to interfere with the assembly of α- and β-tubulin heterodimers into microtubules, a critical process in cell division.

One study on sulphonamide derivatives bearing a naphthalene (B1677914) moiety and a 3,4,5-trimethoxyphenyl group demonstrated significant inhibition of tubulin polymerization. The most potent compound in this series, 5c , exhibited an IC50 value of 2.8 µM in a cell-free tubulin polymerization assay, indicating its direct interaction with tubulin and subsequent disruption of microtubule formation. tandfonline.com This inhibitory effect is comparable to that of known tubulin inhibitors like colchicine. tandfonline.com

Cell-based assays provide a more complex biological system to evaluate a compound's activity, including its ability to cross cell membranes and interact with intracellular targets. For trimethoxy-naphthalene derivatives, these assays have primarily focused on evaluating their antiproliferative and cytotoxic effects against various cancer cell lines.

Several studies have demonstrated the potent anticancer activity of related compounds in cell-based assays:

Naphthalene-chalcone derivatives containing a trimethoxy phenyl moiety were evaluated for their antiproliferative activity against the MCF-7 human breast cancer cell line. One of the most active compounds, 3a , displayed an IC50 value of 1.42 ± 0.15 µM. nih.gov

Sulphonamide derivatives with a naphthalen-1-yl moiety and a trimethoxyphenyl group showed potent activity against both MCF-7 and A549 (human lung adenocarcinoma) cell lines, with IC50 values for the most active compound (5c ) being 0.51 ± 0.03 µM and 0.33 ± 0.01 µM, respectively. tandfonline.com

A novel naphthoquinone-naphthol derivative with trimethoxy groups, compound 13 , exhibited significant inhibitory effects on HCT116 (colon cancer), PC9 (lung cancer), and A549 cells, with IC50 values of 1.18 µM, 0.57 µM, and 2.25 µM, respectively. nih.gov

Naphthalene-substituted triazole spirodienones also displayed potent antiproliferative activity against multiple cancer cell lines, with IC50 values for the most active compounds ranging from 0.03 to 0.26 μM against MDA-MB-231 (breast cancer), 0.07 to 0.72 μM against HeLa (cervical cancer), and 0.08 to 2.00 μM against A549 cells. nih.gov

These findings from cell-based assays consistently highlight the potential of the trimethoxy-naphthalene scaffold in developing novel anticancer agents.

Interactive Data Table: In Vitro Anticancer Activity of Related Trimethoxy-Naphthalene Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |

| Naphthalene-chalcone derivatives | 3a | MCF-7 | 1.42 ± 0.15 |

| Sulphonamide derivatives | 5c | MCF-7 | 0.51 ± 0.03 |

| Sulphonamide derivatives | 5c | A549 | 0.33 ± 0.01 |

| Naphthoquinone-naphthol derivatives | 13 | HCT116 | 1.18 |

| Naphthoquinone-naphthol derivatives | 13 | PC9 | 0.57 |

| Naphthoquinone-naphthol derivatives | 13 | A549 | 2.25 |

| Naphthalene-substituted triazole spirodienones | Various | MDA-MB-231 | 0.03 - 0.26 |

| Naphthalene-substituted triazole spirodienones | Various | HeLa | 0.07 - 0.72 |

| Naphthalene-substituted triazole spirodienones | Various | A549 | 0.08 - 2.00 |

Selectivity is a critical aspect of drug development, aiming to minimize off-target effects. For some naphthalene derivatives, selectivity profiling has been conducted against a panel of kinases to assess their specificity.

For instance, a study on novel naphthalene-based diarylamide derivatives designed as pan-Raf kinase inhibitors evaluated the selectivity of the most active compound, 9a , against a set of different kinases. While showing potent inhibition of Raf isoforms, compound 9a also exhibited significant inhibition of FGFR1 (86.23% inhibition at 10 µM), suggesting some cross-reactivity due to structural similarities in the ATP-binding sites of these kinases. nih.gov This highlights the importance of comprehensive selectivity profiling in the development of targeted therapies based on the naphthalene scaffold.

Mechanistic Elucidation Studies

Understanding the mechanism of action is crucial for the rational development of therapeutic agents. For trimethoxy-naphthalene derivatives, mechanistic studies have focused on identifying their molecular targets and elucidating the downstream signaling pathways they modulate.

The primary molecular target identified for many anticancer trimethoxy-naphthalene derivatives is tubulin . tandfonline.comnih.gov These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which is essential for mitotic spindle formation and cell division. tandfonline.comnih.gov

While not directly related to anticancer activity, studies on general naphthalene acetic acids (NAA) in plant systems have identified specific binding sites on cellular membranes. Research on maize coleoptiles characterized saturable binding of NAA to membrane-located receptor sites with a dissociation constant (KD) of 5 to 7 × 10−7 M. nih.gov This binding is heat-labile and sensitive to agents that act on proteins or lipids, suggesting a proteinaceous receptor. nih.gov Although this is in a plant system, it demonstrates the principle of specific receptor binding for the naphthalene acetic acid scaffold.

The inhibition of tubulin polymerization by trimethoxy-naphthalene derivatives triggers a cascade of downstream events, ultimately leading to cancer cell death. The primary downstream effects observed are:

Cell Cycle Arrest: By disrupting the mitotic spindle, these compounds cause cells to arrest in the G2/M phase of the cell cycle. This has been demonstrated for sulphonamide derivatives, where the most potent compound, 5c , significantly increased the percentage of MCF-7 cells in the G2/M phase. tandfonline.com Similarly, a novel tubulin inhibitor, S-72, was shown to trigger mitosis-phase cell cycle arrest. nih.gov

Induction of Apoptosis: Prolonged mitotic arrest ultimately leads to programmed cell death, or apoptosis. This is often characterized by an increase in the expression of pro-apoptotic proteins like cleaved caspase-3 and a decrease in anti-apoptotic proteins such as Bcl-2. nih.gov For example, the naphthoquinone-naphthol derivative compound 13 was found to significantly induce apoptosis in HCT116 and PC9 cells. nih.gov

Inhibition of Pro-survival Signaling Pathways: Some trimethoxy-naphthalene derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. Mechanistic studies on the naphthoquinone-naphthol derivative compound 13 revealed that it downregulates the EGFR/PI3K/Akt signaling pathway, which is frequently hyperactivated in many cancers. nih.gov Other tubulin inhibitors have also been shown to suppress STAT3 signaling. nih.gov

Interactive Data Table: Mechanistic Data for Related Trimethoxy-Naphthalene Derivatives

| Compound Class | Specific Derivative | Primary Target | Downstream Effects |

| Sulphonamide derivatives | 5c | Tubulin | G2/M cell cycle arrest, Induction of apoptosis |

| Naphthalene-chalcone derivatives | 3a | Tubulin | Inhibition of tubulin polymerization |

| Naphthoquinone-naphthol derivatives | 13 | Tubulin | Induction of apoptosis, Downregulation of EGFR/PI3K/Akt signaling pathway |

| Tubulin Inhibitor | S-72 | Tubulin | Mitosis-phase cell cycle arrest, Induction of apoptosis, Suppression of STAT3 signaling |

Structure-Activity Relationship (SAR) Studies for Biological Function

While direct Structure-Activity Relationship (SAR) studies on 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid are not available in the current scientific literature, extensive research on related naphthalene derivatives provides a framework for understanding how structural modifications influence biological function. The biological activity of naphthalene-based compounds is highly dependent on the nature, position, and size of substituents on the naphthalene ring.

Quantitative SAR (QSAR) models have been developed for various naphthalene derivatives. For instance, a study on the toxicity of 22 different naphthalene derivatives to the protozoan Tetrahymena pyriformis revealed that biological activity was significantly influenced by several physicochemical parameters. The most critical factors were found to be the substituent's hydrogen acceptance capability and its hydrophobicity (pi constant), which together accounted for 71% of the variability in biological response. nih.gov Other important parameters included polar and resonance electronic effects and the substituent's molar connectivity index. nih.gov

SAR studies on specific therapeutic classes also highlight the importance of substitution patterns. In the development of antifungal agents based on the allylamine (B125299) drug Terbinafine (B446), derivatives with varied substitutions on the naphthalene ring were synthesized and evaluated. nih.gov This research demonstrated that the potency of the compounds is strongly dependent on the bulkiness of the substituent. Generally, only small substituents like hydrogen or fluorine are tolerated at most positions (2-4 and 6-8) of the naphthalene moiety. However, the 5-position was found to accommodate larger substituents such as chlorine, bromine, or a methyl group. nih.gov Certain substitutions led to enhanced activity; for example, fluorine at positions 3, 5, and 7, or chlorine at position 5, improved activity against yeasts. nih.gov This suggests that for 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid, the placement of three methoxy (B1213986) groups at the 6, 7, and 8 positions likely imparts specific steric and electronic properties that would significantly influence its biological interactions.

The table below summarizes SAR findings for naphthalene-substituted terbinafine derivatives, illustrating the impact of substituent position and type on antifungal activity. nih.gov

| Substituent Position | Tolerated Substituents | Impact on Antifungal Activity |

| Positions 2-4 & 6-8 | Hydrogen, Fluorine | Bulkier substituents lead to a strong decrease in potency. |

| Position 5 | Fluorine, Chlorine, Bromine, Methyl | Can tolerate larger substituents compared to other positions. |

| Positions 3, 5, 7 | Fluorine | Showed enhanced activity against yeasts. |

| Positions 5, 7 | Dual Fluoro substitution | Intensified the increase in sensitivity for certain fungal strains. |

In Vivo Preclinical Animal Model Studies (Non-Clinical Context)

In vivo studies on the specific title compound are absent from the literature. However, preclinical animal model studies on naphthalene and its simpler derivatives provide essential insights into potential metabolic pathways, target organs, and toxicological mechanisms that could be relevant.

Proof-of-Concept Studies in Disease Models

Research into structurally related naphthalene compounds has demonstrated proof-of-concept in various disease models. For example, a novel naphthalene-substituted triazole spirodienone, designated compound 6a, was evaluated in a murine breast cancer model. nih.gov In this study, compound 6a was shown to effectively suppress the growth of 4T1 breast tumors in vivo, highlighting the potential of the naphthalene scaffold as a core structure for developing new anticancer agents. nih.gov Another related compound, 1-Naphthaleneacetic acid (NAA), a synthetic plant auxin, has been shown to inhibit apoptosis in cultured human cells, suggesting a potential, though mechanistically distinct, role in modulating cell survival pathways. nih.gov

Pharmacodynamic Marker Assessment in Animal Tissues

Pharmacodynamic studies of naphthalene in animal models have focused on its metabolic activation and subsequent effects on target tissues, primarily the lung. Naphthalene is metabolized by cytochrome P450 (P450) monooxygenases into a reactive epoxide intermediate. nih.gov A key pharmacodynamic event following naphthalene exposure in mice is the depletion of glutathione (B108866) (GSH), an essential antioxidant, in the airway epithelium as it conjugates with the reactive metabolite. nih.govnih.gov

Metabolomics studies in mice exposed to naphthalene have provided a detailed assessment of its pharmacodynamic effects. These studies revealed significant alterations in the metabolite profiles of both the lung airways and the surrounding parenchyma. nih.gov This indicates that the metabolic disturbance is not confined solely to the primary target cells (Club cells) but has a broader impact on the lung tissue. The depletion of GSH and the alteration of related metabolic pathways serve as critical pharmacodynamic markers of naphthalene-induced effects. nih.govnih.gov

Exploratory Toxicological Studies in Animals (focused on mechanistic understanding)

The toxicology of naphthalene is a key area of investigation, with a focus on understanding its mechanism of tissue-specific injury. The primary mechanism of toxicity is through P450-mediated bioactivation in specific cells, such as the non-ciliated airway epithelial Club cells in mice, which have high concentrations of the CYP2F2 isoform responsible for metabolizing naphthalene. nih.gov

Physiologically based pharmacokinetic (PBPK) models have been developed for naphthalene in rats and mice to better understand its absorption, distribution, metabolism, and elimination. nih.gov These models help to explain species-specific differences in toxicity. For instance, the models suggest that the higher susceptibility of the mouse lung to naphthalene-induced carcinogenesis compared to the rat lung may be due to a combination of higher levels of the reactive naphthalene oxide metabolite in the mouse lung and a greater intrinsic susceptibility of the tissue to the epoxide's effects. nih.gov Basic toxicological data for related compounds, such as 1-Naphthaleneacetic acid (NAA), have been established in rats, with oral toxicity (LD50) observed at doses between 1000–5900 mg/kg. wikipedia.org

Investigation of Potential as Chemical Probes

The rigid, planar, and aromatic structure of the naphthalene ring makes it an excellent fluorophore. Consequently, many naphthalene derivatives have been investigated and developed as chemical probes, particularly for fluorescence-based detection of biologically important analytes.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 2 6,7,8 Trimethoxynaphthalen 1 Yl Acetic Acid

Design Principles for Structural Modification of Trimethoxynaphthalene Acetic Acid Scaffolds

The design of novel analogues of 2-(6,7,8-trimethoxynaphthalen-1-yl)acetic acid is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic profiles. Key strategies include bioisosteric replacements and scaffold hopping to explore new chemical entities with potentially improved therapeutic characteristics.

Bioisosteric Replacements of Methoxy (B1213986) and Acetic Acid Groups

Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a cornerstone of drug design. This approach is particularly valuable for modifying the methoxy and acetic acid moieties of the parent compound to address potential metabolic liabilities and improve target engagement.

Methoxy Group Bioisosteres: The three methoxy groups on the naphthalene (B1677914) ring are key features that influence the compound's electronic properties and potential for metabolic oxidation. Common bioisosteric replacements for a methoxy group aim to modulate lipophilicity, metabolic stability, and hydrogen bonding capacity. For instance, replacing a methoxy group with a fluorine atom can block oxidative metabolism at that position. While both are electron-withdrawing, the impact on lipophilicity can vary depending on the molecular context. Other potential bioisosteres for the methoxy group include small alkyl groups, which may reduce metabolic stability, or forming a five- or six-membered ring to enhance it.

Acetic Acid Group Bioisosteres: The carboxylic acid group is a critical pharmacophoric element, often involved in key interactions with biological targets. However, it can also contribute to poor permeability and metabolic instability through glucuronidation. A wide array of bioisosteres for the carboxylic acid group have been developed to mitigate these issues while preserving the essential acidic or hydrogen-bonding characteristics.

| Bioisostere Class | Example | Key Properties |

| Acidic | Tetrazole | pKa similar to carboxylic acid, increased lipophilicity. |

| Acidic | Acyl Sulfonamide | Weaker acidity than carboxylic acids (pKa ~9-10). |

| Non-acidic | Hydroxamic Acid | Moderately acidic (pKa ~8-9), strong metal-chelating properties. |

| Non-acidic | Alcohol | Can act as a hydrogen bond donor. |

This table provides examples of bioisosteric replacements for the carboxylic acid group and their general properties.

Scaffold Hopping Approaches to Related Naphthalene Derivatives (e.g., other substituted naphthalene acetic acids)

Scaffold hopping is a powerful strategy in drug discovery to identify novel core structures that maintain the geometric arrangement of key pharmacophoric features. nih.gov This approach can lead to compounds with improved properties, such as enhanced metabolic stability or novel intellectual property. rsc.org Starting from the 2-(6,7,8-trimethoxynaphthalen-1-yl)acetic acid scaffold, several hopping strategies can be envisioned.

One approach involves retaining the naphthalene core but altering the substitution pattern of the methoxy groups and the position of the acetic acid side chain. For example, exploring other polysubstituted naphthalene acetic acids could reveal isomers with more favorable biological activity or pharmacokinetic profiles. Another strategy is to replace the naphthalene ring system with other bicyclic aromatic or heteroaromatic scaffolds that can present the key functional groups in a similar spatial orientation. For instance, quinoline (B57606) or isoquinoline (B145761) scaffolds could serve as potential bioisosteric replacements for the naphthalene core, potentially offering altered metabolic pathways and target interactions. rsc.org

Synthesis of Naphthalene-Acetic Acid Analogues

The synthesis of analogues of 2-(6,7,8-trimethoxynaphthalen-1-yl)acetic acid involves a variety of organic chemistry transformations that allow for systematic modifications at the naphthalene core, the methoxy groups, and the acetic acid side chain.

Modifications at the Naphthalene Core

Functionalization of the naphthalene core allows for the introduction of a wide range of substituents to probe their effect on biological activity. Modern synthetic methodologies, such as C-H activation, have emerged as powerful tools for the regioselective modification of aromatic systems. These reactions can be used to introduce new functional groups at various positions on the naphthalene ring, providing access to a diverse library of analogues. Furthermore, the naphthalene scaffold itself can be synthesized through various methods, including electrophilic cyclization of alkynes, which allows for the preparation of polysubstituted naphthalenes with specific substitution patterns. nih.gov

Alterations of the Methoxy Groups

The methoxy groups on the naphthalene ring can be modified through several synthetic routes. Demethylation followed by re-alkylation with different alkyl groups allows for the exploration of the steric and electronic effects of these substituents. Additionally, the methoxy groups can be converted to other functional groups, such as hydroxyls or halogens, to investigate the impact of hydrogen bonding and electronic properties on activity. The synthesis of analogues with varying numbers and positions of methoxy groups can also provide valuable insights into the SAR.

Variations at the Acetic Acid Side Chain

The acetic acid side chain is a key handle for synthetic modification. Standard peptide coupling reactions can be employed to generate a variety of amide and ester derivatives. For instance, coupling of the carboxylic acid with different amines or amino acids can introduce new functionalities and modulate the physicochemical properties of the molecule. The length of the alkyl chain connecting the carboxylic acid to the naphthalene ring can also be varied to optimize the positioning of this key functional group for target interaction.

| Modification Site | Synthetic Strategy | Potential New Functionality |

| Naphthalene Core | C-H Functionalization | Halogens, Alkyl groups, Aryl groups |

| Methoxy Groups | Demethylation/Re-alkylation | Alkoxy groups of varying length, Hydroxyl groups |

| Acetic Acid Side Chain | Amide Coupling | Amides with diverse substituents, Peptide conjugates |

| Acetic Acid Side Chain | Esterification | Esters with various alcohol moieties |

This table summarizes potential synthetic modifications for generating analogues of 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid.

Lack of Publicly Available Research Data Precludes a Detailed Analysis of 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid Derivatives and Analogues

A comprehensive review of available scientific literature reveals a significant gap in research concerning the derivatives, analogues, and structure-activity relationship (SAR) studies of 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid. Consequently, a detailed analysis as outlined in the requested article, including systematic evaluation of biological and chemical properties and quantitative structure-activity relationship (QSAR) modeling, cannot be conducted at this time.

Extensive searches for specific data on the biological and chemical properties of analogues of 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid have not yielded any specific research findings. While general principles of medicinal chemistry suggest that modifications to the trimethoxynaphthalene core or the acetic acid side chain would likely influence the compound's physicochemical properties and biological activity, no published studies detailing such systematic evaluations for this specific compound could be identified.

Similarly, there is no evidence of quantitative structure-activity relationship (QSAR) modeling having been performed on derivatives of 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid. QSAR studies, which correlate variations in a molecule's structure with changes in its biological activity, are crucial for rational drug design. These studies can employ either ligand-based or structure-based approaches. Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown, relying on the information from a set of known active molecules. Structure-based approaches, conversely, depend on the known structure of the target protein to model interactions.

The absence of a foundational dataset of biologically active analogues of 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid prevents the development of any meaningful QSAR models. Predictive modeling for new derivatives, which is a key application of QSAR, is therefore not feasible. Such models are instrumental in prioritizing the synthesis of novel compounds with potentially enhanced activity.

Potential Applications in Materials Science and Industrial Processes Non Biological/non Clinical

Role as Synthetic Intermediates in Complex Molecule Synthesis

The structure of 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid, featuring a naphthalene (B1677914) core with multiple methoxy (B1213986) groups and an acetic acid moiety, positions it as a plausible intermediate in the synthesis of more complex molecules. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, or acid chlorides, providing a versatile handle for further chemical transformations. The trimethoxy-substituted naphthalene ring can influence the electronic properties and reactivity of the molecule, potentially directing subsequent reactions to specific positions.

For instance, analogous naphthalene-based carboxylic acids are utilized as precursors in the synthesis of various organic compounds. However, no specific literature has been identified that documents the use of 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid as a synthetic intermediate, for example, in the creation of trialkoxynaphthaldehydes to be used as linkers in more complex supramolecular structures.

Potential in Functional Materials Research

Naphthalene derivatives are a well-established class of compounds in the field of functional materials, particularly in organic electronics. The extended π-system of the naphthalene core can facilitate charge transport, making such molecules candidates for use in organic semiconductors, dyes, and sensors. The methoxy groups on 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid are electron-donating, which would modulate the electronic properties of the naphthalene system. This tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is a critical aspect of designing materials for specific electronic applications.

Theoretically, the structural characteristics of this compound are compatible with those often sought for organic electronic materials. However, a comprehensive evaluation of its potential would require experimental data on its photophysical and electrochemical properties, such as absorption and emission spectra, and redox potentials. Currently, such data for 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid is not available in the public domain.

Catalytic Applications or Ligand Design

The carboxylic acid group of 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid presents a clear potential for its use as a ligand in coordination chemistry. Carboxylate groups are known to coordinate with a wide variety of metal ions, forming stable metal complexes. The resulting metal-organic frameworks (MOFs) or coordination polymers could exhibit interesting catalytic properties, with the metal center acting as the active site and the organic ligand influencing the catalyst's stability, solubility, and selectivity.

Naphthalene-based acetic acids, in general, have been explored as ligands. nih.gov The specific arrangement of the methoxy groups on this particular compound could influence the coordination geometry and the electronic environment of the metal center, potentially leading to novel catalytic activities. However, without studies on the formation and characterization of its metal complexes, any discussion of its catalytic applications remains speculative.

Use in Analytical Chemistry Beyond its Own Detection

In the realm of analytical chemistry, molecules with specific functionalities can be employed as reagents or probes. The naphthalene moiety of 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid is fluorescent, which could, in principle, be harnessed for sensing applications. For example, if the binding of an analyte to the molecule or a metal complex thereof were to cause a change in its fluorescence properties (e.g., intensity or wavelength), it could form the basis of a fluorescent sensor.

Furthermore, the carboxylic acid group could be used to immobilize the molecule onto a solid support for applications in chromatography or solid-phase extraction. Despite these theoretical possibilities, there is no documented use of 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid in analytical methods beyond its own characterization and detection.

Future Research and Development for 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid

The compound 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid represents a molecule with potential for further scientific exploration. The trajectory of its development will likely be shaped by the integration of sophisticated technologies and collaborative research paradigms that are defining the future of drug discovery. This article outlines the prospective research avenues that could elucidate the therapeutic promise of this compound.

Q & A

Q. What synthetic strategies are recommended for preparing 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid, and how can regioselectivity be controlled?

A multistep synthesis is typically required, starting with functionalization of the naphthalene core. Key steps include:

- Regioselective methoxylation : Bromination of precursor arylacetic acids (e.g., 4-methoxyphenylacetic acid) using Br₂ in acetic acid, followed by nucleophilic substitution with methoxide ions .

- Protection of carboxylic acid : Use tert-butyl esters (e.g., tert-butyl 2-(6-methoxynaphthalen-2-yl)acetate) to prevent side reactions during methoxylation .

- Purification : Solid-phase extraction (SPE) with HLB cartridges or silica gel chromatography ensures high purity .

Challenges : Competing ortho/para substitution patterns require precise temperature control and stoichiometric monitoring.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions on the naphthalene ring and verifies acetic acid linkage. Aromatic proton splitting patterns distinguish 6,7,8-trimethoxy isomers .

- X-ray crystallography : SHELXL refines crystal structures, resolving ambiguities in methoxy group orientations. Hydrogen-bonded dimers (e.g., R₂²(8) motifs) validate intermolecular interactions .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection quantifies purity (>95% recommended for biological assays) .

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

- Temperature control : Bromination at 0–5°C reduces di-substitution by-products .

- Catalyst screening : Lewis acids (e.g., FeCl₃) enhance methoxylation efficiency .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .

Advanced Research Questions

Q. How do electronic effects of methoxy groups influence the compound’s crystallographic and spectroscopic properties?

- Crystallography : Methoxy groups induce torsional strain. For example, the acetic acid moiety in 3-bromo-4-methoxyphenylacetic acid is perpendicular to the aryl ring (dihedral angle ~78°), while methoxy groups remain coplanar . SHELXL refines these distortions using anisotropic displacement parameters .

- Spectroscopy : Electron-donating methoxy groups deshield adjacent protons in ¹H NMR, shifting signals upfield. Density Functional Theory (DFT) calculations correlate observed chemical shifts with substituent electronic effects .

Q. How can conflicting crystallographic data (e.g., disordered methoxy groups) be resolved?

- Data collection : High-resolution (<1.0 Å) X-ray datasets reduce noise. Use synchrotron sources for weak scatterers like oxygen atoms .

- Refinement strategies : In SHELXL, apply "ISOR" constraints to disordered methoxy groups and validate with residual density maps. Compare multiple crystal forms (polymorphs) to confirm trends .

- Complementary techniques : Pair X-ray data with solid-state NMR to resolve dynamic disorder .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Accelerated stability testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 72 hours. Monitor degradation via LC-MS, identifying hydrolyzed products (e.g., demethylated naphthalene derivatives) .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>200°C typical for arylacetic acids) .

- Crystallinity impact : Compare PXRD patterns pre-/post-stress to detect amorphous phase formation .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

- Derivatization : Synthesize analogs with varying methoxy positions (e.g., 5,6,7-trimethoxy vs. 6,7,8-trimethoxy) and assess cytotoxicity or enzyme inhibition .

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., tubulin for antimitotic activity), guided by Combretastatin A-4 analog studies .

- Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) to predict membrane permeability. Adjust methoxy groups to balance hydrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.